(2,2-Dimethoxycyclopentyl)methanol
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Overview
Description
(2,2-Dimethoxycyclopentyl)methanol is an organic compound characterized by a cyclopentane ring substituted with two methoxy groups and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxycyclopentyl)methanol typically involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which is then hydrolyzed to yield the desired product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethoxycyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
(2,2-Dimethoxycyclopentyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethoxycyclopentyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A similar compound with a hydroxyl group attached to a cyclopentane ring.
2,2-Dimethoxypropane: Another compound with two methoxy groups but attached to a propane backbone.
Uniqueness
(2,2-Dimethoxycyclopentyl)methanol is unique due to its specific ring structure and substitution pattern, which confer distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
(2,2-dimethoxycyclopentyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-10-8(11-2)5-3-4-7(8)6-9/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOFBSOAIPUTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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